2-Cyclopropoxy-6-methoxy-N,N-dimethylbenzamide
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Overview
Description
2-Cyclopropoxy-6-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.281 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-methoxy-N,N-dimethylbenzamide typically involves the reaction of 2-cyclopropoxy-6-methoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-cyclopropoxy-6-methoxybenzoic acid.
Reduction: Formation of 2-cyclopropoxy-6-methoxy-N,N-dimethylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
2-Cyclopropoxy-6-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: A simpler analog without the cyclopropoxy and methoxy groups.
2-Methoxy-N,N-dimethylbenzamide: Lacks the cyclopropoxy group.
2-Cyclopropoxy-N,N-dimethylbenzamide: Lacks the methoxy group.
Uniqueness
2-Cyclopropoxy-6-methoxy-N,N-dimethylbenzamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)12-10(16-3)5-4-6-11(12)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
WCEDBHDJXZHZEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1OC2CC2)OC |
Origin of Product |
United States |
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